Diethyl(1-aminocyclopropyl)phosphonatehydrochloride
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Overview
Description
Diethyl(1-aminocyclopropyl)phosphonatehydrochloride: is a chemical compound with the molecular formula C7H16ClNO3P. It is a derivative of phosphonic acid and contains a cyclopropyl group, making it a unique and interesting compound for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(1-aminocyclopropyl)phosphonatehydrochloride typically involves the reaction of diethyl phosphite with 1-aminocyclopropane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl(1-aminocyclopropyl)phosphonatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Various phosphonate esters.
Substitution: Substituted phosphonate compounds
Scientific Research Applications
Chemistry: Diethyl(1-aminocyclopropyl)phosphonatehydrochloride is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds .
Biology: In biological research, it is used to study enzyme inhibition and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of corrosion inhibitors, flame retardants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Diethyl(1-aminocyclopropyl)phosphonatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The cyclopropyl group and phosphonate moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Diethyl phosphonate: A simpler phosphonate ester with similar chemical properties.
Diethyl (4-chlorophenyl)phosphonate: Contains a chlorophenyl group, making it more hydrophobic.
Diethyl (4-methoxyphenyl)phosphonate: Contains a methoxy group, affecting its reactivity and solubility
Uniqueness: Diethyl(1-aminocyclopropyl)phosphonatehydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H17ClNO3P |
---|---|
Molecular Weight |
229.64 g/mol |
IUPAC Name |
1-diethoxyphosphorylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16NO3P.ClH/c1-3-10-12(9,11-4-2)7(8)5-6-7;/h3-6,8H2,1-2H3;1H |
InChI Key |
ACJYXDJEAQUQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CC1)N)OCC.Cl |
Origin of Product |
United States |
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